magnesium;4-(phenylmethyl)morpholine;bromide

Medicinal Chemistry Drug Discovery Anti-inflammatory

Procure [2-(4-Morpholinylmethyl)phenyl]magnesium bromide (ortho isomer, CAS 480424-77-9) as a 0.25 M THF solution. This Grignard reagent delivers exclusive ortho-regiochemistry for claimed anti-inflammatory/anti-diabetic pharmacophores (US 3,497,508). Vendor-verified NaOH titration ≥98.5% ensures exact stoichiometric control, while ≤5 ppm chloride (100× lower than para isomer) prevents catalyst poisoning in Kumada/Negishi couplings. Comprehensive ICH Q3D trace‑metal specs streamline cGMP procurement.

Molecular Formula C11H14BrMgNO
Molecular Weight 280.44 g/mol
CAS No. 480424-77-9
Cat. No. B6288965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;4-(phenylmethyl)morpholine;bromide
CAS480424-77-9
Molecular FormulaC11H14BrMgNO
Molecular Weight280.44 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=CC=[C-]2.[Mg+2].[Br-]
InChIInChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q-1;;+2/p-1
InChIKeyNWGRMLFTJZVEAO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium;4-(phenylmethyl)morpholine;bromide (CAS 480424-77-9): Ortho-Substituted Morpholinomethylphenyl Grignard Reagent for Position-Specific Synthesis


Magnesium;4-(phenylmethyl)morpholine;bromide (CAS 480424-77-9), also designated as [2-(4-Morpholinylmethyl)phenyl]magnesium bromide, is a functionalized aryl Grignard reagent supplied as a 0.25 M solution in tetrahydrofuran . With molecular formula C₁₁H₁₄BrMgNO and a molecular weight of 280.44 g/mol, it features a morpholinomethyl substituent at the ortho position of the phenyl ring, enabling position-specific carbon-carbon bond formation at the 2-position of the aromatic system via nucleophilic addition to carbonyl compounds and transition-metal-catalyzed cross-coupling reactions [1]. This ortho-substitution pattern confers distinct reactivity, application domain, and purity profiles compared to its meta (CAS 480424-76-8) and para (CAS 480424-75-7) positional isomers, as well as the pyrrolidine heterocyclic analog (CAS 480424-78-0), making informed procurement decisions critical for research programs requiring position-specific molecular architecture.

Why Positional Isomers and Heterocyclic Analogs of Magnesium;4-(phenylmethyl)morpholine;bromide Cannot Be Simply Interchanged


Substituting [2-(4-Morpholinylmethyl)phenyl]magnesium bromide (ortho) with its meta (CAS 480424-76-8) or para (CAS 480424-75-7) positional isomers, or with the pyrrolidine heterocyclic analog (CAS 480424-78-0), introduces critical and often irreversible differences in synthetic utility, biological target engagement, and purity profile. Positional isomerism fundamentally dictates the three-dimensional geometry of drug-target interactions: the ortho-substituted morpholinomethylphenyl moiety is specifically claimed in United States Patent 3,497,508 for anti-inflammatory and anti-diabetic benzyl alcohol derivatives—a pharmacophore space structurally inaccessible to the meta or para isomers due to the altered spatial orientation of the morpholinomethyl group relative to the benzhydryl alcohol core [1]. Furthermore, the ortho isomer is accessible via directed ortho-metalation (DoM) of N-benzylmorpholine, which provides exclusive ortho regioselectivity through chelation-controlled metalation that cannot be replicated for meta or para substitution patterns using the same synthetic strategy [2]. Vendor specification data also reveal substantial quantitative differences in chloride impurity levels between positional isomers, with direct implications for catalyst compatibility in transition-metal-mediated coupling reactions . These orthogonal dimensions of differentiation—synthetic access route, pharmacophore geometry, and purity specification—collectively preclude simple interchangeability among in-class analogs.

Quantitative Differentiation Evidence for Magnesium;4-(phenylmethyl)morpholine;bromide (CAS 480424-77-9) vs. Closest Positional Isomers and Heterocyclic Analogs


Ortho-Specific Medicinal Chemistry Application: US Patent 3,497,508 Exclusively Claims Ortho Morpholinomethylphenyl Benzyl Alcohols for Anti-Inflammatory and Anti-Diabetic Use

United States Patent 3,497,508, assigned to Sandoz AG, specifically claims alpha-(2-morpholinomethyl)phenyl benzyl alcohols as pharmacologically active agents with anti-inflammatory and anti-diabetic utility [1]. The patent requires the morpholinomethyl substituent at the ortho position of the phenyl ring; the corresponding meta-substituted (CAS 480424-76-8) and para-substituted (CAS 480424-75-7) isomers would yield benzyl alcohol derivatives with fundamentally different spatial orientation of the morpholine group relative to the benzhydryl alcohol pharmacophore. No equivalent patent specifically claiming para- or meta-morpholinomethylphenyl benzyl alcohols for anti-inflammatory or anti-diabetic indications has been identified in the publicly available patent literature.

Medicinal Chemistry Drug Discovery Anti-inflammatory Anti-diabetic

Chloride Impurity Specification: Ortho Isomer Demonstrates 100-Fold Lower Maximum Chloride Content vs. Para Isomer in Vendor Certificate of Analysis Data

Vendor specification data reveal a substantial and practically meaningful difference in chloride impurity acceptance criteria. The ortho isomer (CAS 480424-77-9) is specified with chloride (Cl) ≤5 ppm . In direct contrast, the para isomer (CAS 480424-75-7) is specified with chloride (Cl) ≤0.05%, equivalent to ≤500 ppm . This represents a 100-fold higher permissible chloride level for the para isomer when both products are sourced from the same AcroSeal™ product line. For the meta isomer (CAS 480424-76-8), chloride specification is not reported in publicly available vendor documentation .

Purity Specification Grignard Reagent Quality Cross-Coupling Compatibility Catalyst Poisoning

NaOH Titration Purity Certification ≥98.5%: Ortho Isomer Provides Quantitative Active Grignard Content Verification Absent from Meta and Para Isomer Specification Sheets

The ortho isomer (CAS 480424-77-9) is certified with Titration with NaOH ≥98.5%, providing a direct quantitative measure of active Grignard reagent content and confirming minimal hydrolysis or degradation during manufacture . In contrast, this NaOH-based purity metric is not reported in the publicly available specification sheets for either the meta isomer (CAS 480424-76-8) or the para isomer (CAS 480424-75-7) within the same AcroSeal™ product line . For the meta isomer, the published specifications are limited to Grignard titration (0.15–0.35 M) and refractive index (1.5630–1.5650 at 20 °C, 589 nm), without a complementary NaOH-based purity determination . The para isomer specification sheet reports only Grignard titration (0.15–0.35 M) and chloride content .

Grignard Purity Titration Quality Assurance Stoichiometric Accuracy

Comprehensive Trace Metal Specification: Ortho Isomer Defines Eight Trace Element Limits, Enabling Risk-Managed Use in Catalytic and Sensitive Synthetic Applications

The ortho isomer (CAS 480424-77-9) is supplied with a comprehensive panel of defined trace metal limits: Calcium ≤10 ppm, Copper ≤5 ppm, Iron ≤5 ppm, Potassium ≤10 ppm, Sodium ≤20 ppm, Heavy metals (as Pb) ≤5 ppm, Phosphate ≤5 ppm, and Chloride ≤5 ppm . In contrast, the meta isomer (CAS 480424-76-8) specification sheet does not report any trace metal limits , and the para isomer (CAS 480424-75-7) reports only chloride content (≤0.05%) without any additional trace metal specifications . This represents a difference of eight defined trace element limits for the ortho isomer versus zero to one for the positional isomers.

Trace Metals Catalysis Compatibility Quality Specification Pharmaceutical Intermediate

Heterocycle-Dependent Application Domain: Morpholine-Containing Ortho Grignard Enables Distinct Pharmacophore Access Compared to Pyrrolidine Analog

The pyrrolidine analog, [4-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide (CAS 480424-78-0), is documented for use in the combinatorial preparation of rosamine derivatives that function as fluorescent probes for monitoring cellular glutathione (GSH) levels, and in the synthesis of 4,5-disubstituted-2-aminoimidazole–triazole derivatives with antibiofilm activity . The ortho morpholine-containing Grignard reagent (CAS 480424-77-9) instead provides access to morpholine-bearing drug scaffolds, most notably the anti-inflammatory and anti-diabetic benzyl alcohol series claimed in US Patent 3,497,508 [1]. The morpholine oxygen atom introduces a hydrogen bond acceptor (C-O-C) that is absent in pyrrolidine (C-CH₂-C), altering the hydrogen-bonding capacity, lipophilicity (clogP), aqueous solubility, and metabolic stability of the resulting products—differences that are fundamental to drug design and cannot be compensated for by post-synthetic modification.

Pharmacophore Design Heterocyclic Chemistry Drug Discovery Fluorescent Probe Chemistry

Physical Property Differentiation: Solution Density Consistency Among Morpholine Positional Isomers (0.926 g/mL) Contrasts with Lower Pyrrolidine Analog Density (0.916 g/mL)

The three morpholine-containing positional isomers—ortho (CAS 480424-77-9), meta (CAS 480424-76-8), and para (CAS 480424-75-7)—share an identical density of 0.926 g/mL at 25 °C when supplied as 0.25 M solutions in THF . The pyrrolidine heterocyclic analog (CAS 480424-78-0) exhibits a measurably lower density of 0.916 g/mL at 25 °C under identical solution conditions . This 1.1% density difference, corresponding to approximately 10 mg/mL, can affect volumetric dispensing accuracy, solution mass-to-volume conversions, and phase separation behavior in continuous flow or process-scale applications where precise stoichiometric control is required.

Physical Properties Solution Density Process Chemistry Volumetric Handling

Optimal Research and Industrial Application Scenarios for Magnesium;4-(phenylmethyl)morpholine;bromide (CAS 480424-77-9) Based on Quantitative Differentiation Evidence


Synthesis of Ortho-Substituted Morpholinomethylphenyl Drug Candidates for Anti-Inflammatory and Anti-Diabetic Discovery Programs

Research groups pursuing anti-inflammatory or anti-diabetic drug candidates based on the alpha-(2-morpholinomethyl)phenyl benzyl alcohol pharmacophore should exclusively procure the ortho isomer (CAS 480424-77-9). As established in US Patent 3,497,508, this specific substitution pattern is required for the claimed therapeutic activity [1]. The meta and para isomers would generate products with the morpholinomethyl group positioned incorrectly relative to the benzhydryl alcohol core, producing compounds outside the protected pharmacophore space and of unknown biological activity. The Grignard reagent enables direct installation of the requisite ortho-morpholinomethylphenyl moiety via nucleophilic addition to benzophenone derivatives, followed by reduction to the target benzyl alcohols.

Palladium- or Nickel-Catalyzed Cross-Coupling Reactions Requiring Low Halide Contamination for Maximum Catalyst Turnover

For transition-metal-catalyzed cross-coupling reactions (e.g., Kumada-Corriu, Negishi, Suzuki-Miyaura) where catalyst loading is a critical cost or efficiency parameter, the ortho isomer's 100-fold tighter chloride specification (≤5 ppm vs. ≤500 ppm for the para isomer) directly reduces the risk of catalyst poisoning by halide-bridged complex formation . This specification advantage is particularly relevant in pharmaceutical process chemistry where high catalyst turnover numbers are required to meet cost and purity targets, and where residual halide content can complicate product isolation and purification.

Precision Stoichiometric Grignard Additions Requiring Verified Active Reagent Content Without In-House Re-Titration

The ortho isomer is the only member of this compound class that is supplied with NaOH titration certification ≥98.5%, providing a direct, vendor-verified measurement of active Grignard content free from hydrolyzed degradation products . For laboratories conducting precision nucleophilic additions where exact stoichiometric control is essential—such as the formation of chiral alcohols with defined enantiomeric excess, or reactions with base-sensitive substrates—this pre-verified purity eliminates the need for time-consuming in-house Grignard titration before each use, streamlining workflow and reducing reagent waste.

Pharmaceutical Intermediate Synthesis Under Quality-Controlled Environments with Elemental Impurity Risk Management

The ortho isomer's comprehensive trace metal specification—covering calcium, copper, iron, potassium, sodium, lead, phosphate, and chloride—provides the documentation necessary for pharmaceutical intermediate synthesis conducted under quality systems aligned with ICH Q3D guidelines for elemental impurities . The undefined trace metal content of the meta and para isomers introduces uncontrolled risk in processes where metal-sensitive downstream chemistry or final drug substance elemental impurity limits apply. For contract research and manufacturing organizations operating under cGMP or Quality-by-Design frameworks, the ortho isomer's specification completeness supports risk assessment and supplier qualification documentation.

Quote Request

Request a Quote for magnesium;4-(phenylmethyl)morpholine;bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.